Sodium 2-methoxy-5-nitrophenolate
Description
Contextualizing Aromatic Nitro-Oxygenates in Chemical Synthesis
Aromatic nitro-oxygenates, a category that includes nitrophenols and their derivatives, are fundamental building blocks and intermediates in organic synthesis. rsc.orgnumberanalytics.com The presence of both a nitro group (-NO2) and an oxygen-containing functional group (like a hydroxyl or methoxy (B1213986) group) on an aromatic ring creates a unique electronic environment. numberanalytics.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the acidity of phenolic protons. numberanalytics.comyoutube.com
This electronic nature makes aromatic nitro compounds valuable precursors for a wide array of chemical transformations. rsc.org For instance, the nitro group can be readily reduced to form an amino group (-NH2), opening pathways to the synthesis of anilines, dyes, pharmaceuticals, and other complex molecules. youtube.comacs.org The strategic placement of these functional groups allows chemists to direct subsequent reactions and build molecular complexity with a high degree of control. youtube.com The synthesis of these compounds often involves the nitration of an aromatic precursor using agents like nitric acid, sometimes in the presence of sulfuric acid to form the reactive nitronium ion (NO2+). numberanalytics.comyoutube.com
Significance of Sodium 2-methoxy-5-nitrophenolate in Advanced Chemical Disciplines
This compound, also known as sodium 5-nitroguaiacolate, is a specific substituted nitrophenolate that has garnered attention for its utility in various fields. lookchem.comnih.gov Its structure, featuring a sodium phenoxide, a methoxy group, and a nitro group, imparts distinct chemical properties. nih.gov
One of the most prominent roles of this compound is as a plant growth regulator. lookchem.complantgrowthhormones.combloomtechz.com It is recognized for its ability to act as a cell-activating agent, promoting plant growth and development. plantgrowthhormones.combloomtechz.com Research indicates that it can enhance photosynthesis, promote root development, and increase nutrient uptake. plantgrowthhormones.combloomtechz.com This has led to its use in agriculture to improve crop yields and quality. lookchem.comherts.ac.uk The compound is often used in combination with other nitrophenolates, such as sodium o-nitrophenolate and sodium p-nitrophenolate. guidechem.comagriplantgrowth.com
Beyond its agricultural applications, this compound serves as a valuable intermediate in chemical synthesis. lookchem.comguidechem.com The parent compound, 2-methoxy-5-nitrophenol (B41512), is used in the synthesis of potent inhibitors for vascular endothelial growth factor (VEGF) and tyrosine kinases, as well as in the creation of GABA analogues and phosphodiesterase inhibitors like rolipram. chemicalbook.com The sodium salt form facilitates its handling and use in aqueous solutions. plantgrowthhormones.com
Scope and Research Trajectories Pertaining to this compound
Current and future research involving this compound is proceeding along several key trajectories. In the agricultural sector, ongoing studies aim to optimize its application for various crops and to understand its synergistic effects when combined with fertilizers and pesticides. lookchem.comguidechem.com The goal is to maximize its growth-promoting benefits while ensuring sustainable agricultural practices. bloomtechz.com
From a chemical synthesis perspective, the reactivity of this compound continues to be explored. Its synthesis typically starts from guaiacol (B22219) (2-methoxyphenol) and involves steps like acylation, nitration, and hydrolysis, followed by salt formation. bloomtechz.com Researchers are interested in developing more efficient and environmentally friendly synthesis methods. bloomtechz.com
Furthermore, the unique electronic and structural properties of nitrophenolates are being investigated using advanced spectroscopic techniques. mdpi.com Studies on related nitrophenols using methods like femtosecond transient absorption spectroscopy are providing insights into their excited-state dynamics, which could have implications for their photochemical behavior and environmental fate. mdpi.com This fundamental research helps to build a deeper understanding of how these molecules function at a molecular level, potentially unlocking new applications in materials science and environmental chemistry.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 67233-85-6 | lookchem.comnih.govsielc.comlookchem.com |
| Molecular Formula | C₇H₆NNaO₄ | lookchem.comnih.govsielc.com |
| Molecular Weight | 191.12 g/mol | lookchem.comnih.gov |
| Appearance | Red scaly crystal | plantgrowthhormones.comlookchem.com |
| Melting Point | 105-106 °C | lookchem.comlookchem.com |
| Boiling Point | 291 °C at 760 mmHg | lookchem.comlookchem.com |
| Solubility | Soluble in water; soluble in organic solvents like methanol (B129727), ethanol, and acetone. | lookchem.complantgrowthhormones.com |
| Stability | Stable at room temperature; hygroscopic. | lookchem.complantgrowthhormones.com |
| InChI Key | KBRKFTKQRMYINW-UHFFFAOYSA-M | nih.govsielc.com |
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
67233-85-6 |
|---|---|
Molecular Formula |
C7H7NNaO4 |
Molecular Weight |
192.12 g/mol |
IUPAC Name |
sodium;2-methoxy-5-nitrophenolate |
InChI |
InChI=1S/C7H7NO4.Na/c1-12-7-3-2-5(8(10)11)4-6(7)9;/h2-4,9H,1H3; |
InChI Key |
ILWYCAHTLKYVLO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[O-].[Na+] |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])O.[Na] |
Other CAS No. |
67233-85-6 |
Pictograms |
Flammable; Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Sodium 2 Methoxy 5 Nitrophenolate
Nitration Strategies for Guaiacol (B22219) and Related Precursors
The direct nitration of guaiacol, a primary precursor, presents a challenge in achieving regioselectivity due to the presence of two activating groups, the hydroxyl and methoxy (B1213986) groups, which direct substitution to the ortho and para positions. This can lead to a mixture of isomers, including 4-nitroguaiacol, 6-nitroguaiacol, and the desired 5-nitroguaiacol. Consequently, advanced strategies focus on directing the nitration to the desired position.
Regioselective Nitration Protocols and Mechanistic Insights
The regioselectivity of guaiacol nitration is influenced by the reaction mechanism, which can proceed through different pathways depending on the conditions. In electrophilic aromatic substitution, the nitronium ion (NO₂⁺) is the key electrophile. The directing effects of the hydroxyl and methoxy groups on the aromatic ring play a crucial role in determining the position of nitration. The methoxy group is a strong ortho, para-director, while the hydroxyl group is also an ortho, para-director. The interplay of these directing effects, along with steric hindrance, governs the final product distribution.
Mechanistic studies have shown that the nitration of anisole, a related compound, can proceed through the formation of an encounter pair between the nitronium ion and the anisole molecule. rsc.org In aqueous sulfuric acid, the ortho:para ratio of nitrated anisole varies with the acidity of the medium, suggesting a complex interplay of factors. rsc.org For guaiacol, the presence of the hydroxyl group further complicates the reaction, making direct nitration less selective.
To enhance regioselectivity towards the 5-position, a common strategy involves the use of a protecting group for the hydroxyl function. Acylation of the hydroxyl group to form an ester, such as acetyl guaiacol, deactivates the ortho position to some extent and sterically hinders it, thereby favoring nitration at the para position relative to the methoxy group (the 5-position).
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of 5-nitroguaiacol. Key parameters that are often fine-tuned include the choice of nitrating agent, solvent, temperature, reaction time, and molar ratios of reactants.
A study utilizing a microreactor for the nitration of acetyl guaiacol with a nitric acid-acetic acid system demonstrated the potential for high yield and efficiency. scispace.com By optimizing the reaction conditions, a 90.7% yield of the desired 5-nitroguaiacol was achieved. scispace.com The optimized conditions were a nitric acid concentration of 40%, a nitric acid to acetyl guaiacol molar ratio of 2.6, a reaction temperature of 120 °C, and a residence time of 2 minutes. scispace.com This approach highlights the advantages of continuous flow chemistry for exothermic and fast reactions like nitration, offering better control over reaction parameters and improved safety.
The following table summarizes the optimized conditions from the microreactor study:
| Parameter | Optimized Value |
| Nitric Acid Concentration | 40% |
| Molar Ratio (Nitric Acid:Acetyl Guaiacol) | 2.6 |
| Reaction Temperature | 120 °C |
| Residence Time | 2 minutes |
| Yield of 5-nitroguaiacol | 90.7% |
Photochemical Synthetic Routes
Photochemical methods offer an alternative pathway for the synthesis of nitroaromatic compounds, often under milder conditions than traditional methods. These routes can involve the photochemical generation of nitrating species or the photo-activation of the aromatic substrate.
Photochemical Substitution of Substituted Anisoles
While specific photochemical routes for the synthesis of Sodium 2-methoxy-5-nitrophenolate are not extensively detailed in the literature, the general principles of photochemical functionalization of substituted anisoles are relevant. Photochemical reactions can be employed for the late-stage functionalization of complex molecules, offering high regioselectivity. uni-regensburg.de Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. uni-regensburg.de
Investigation of Photoproduct Formation Pathways
The investigation of photoproduct formation pathways is crucial for understanding and optimizing photochemical reactions. In the context of nitroaromatics, photochemical processes can lead to various products through different mechanisms, including intersystem crossing and nitric oxide photodissociation. rsc.org The study of excited state dynamics and the influence of substitution patterns and solvent effects are key to controlling the outcome of these reactions. rsc.org For the targeted synthesis of this compound, further research into specific photochemical methodologies would be necessary to establish viable and efficient routes.
Multi-Step Synthesis Approaches
Multi-step synthesis provides a reliable and controllable method for the preparation of this compound, allowing for the strategic introduction of functional groups to achieve the desired isomer with high purity.
The most common multi-step synthesis involves a three-step sequence:
Acylation: The hydroxyl group of guaiacol is protected by acylation, typically with acetic anhydride or acetyl chloride, to form 2-methoxyphenyl acetate (acetyl guaiacol). This step is crucial for directing the subsequent nitration.
Nitration: The acetylated guaiacol is then nitrated. The acetyl group deactivates the ortho position and provides steric hindrance, leading to preferential nitration at the para position relative to the methoxy group, yielding 2-methoxy-5-nitrophenyl acetate.
Hydrolysis and Salt Formation: The resulting nitro ester is hydrolyzed under basic conditions, for example, with sodium hydroxide (B78521), to remove the acetyl group and form the sodium salt of 2-methoxy-5-nitrophenol (B41512) in a single step.
This multi-step approach is a well-established method for producing this compound with high isomeric purity.
Acylation, Nitration, and Hydrolysis Sequences
A prevalent and historically significant method for the synthesis of this compound involves a three-step chemical sequence starting from guaiacol (2-methoxyphenol). This process includes acylation, nitration, and subsequent hydrolysis.
The synthesis commences with the acylation of guaiacol. bloomtechz.com This initial step is crucial for protecting the hydroxyl group and directing the subsequent nitration to the desired position on the aromatic ring. Typically, an acylating agent such as acetic anhydride or acetyl chloride is reacted with guaiacol. bloomtechz.compatsnap.com The use of acetyl chloride has been highlighted as a cost-effective alternative to acetic anhydride, which is a more controlled substance. patsnap.com
Following acylation, the intermediate product undergoes nitration . A mixture of nitric acid and acetic acid is commonly employed as the nitrating agent. bloomtechz.com This step introduces a nitro group (-NO2) onto the aromatic ring, primarily at the 5-position relative to the methoxy group, to form 5-nitroacetylguaiacol. bloomtechz.com Careful control of reaction conditions such as temperature, acid concentration, and reaction time is critical to ensure the selective nitration at the desired position and to minimize the formation of unwanted isomers. bloomtechz.com Direct nitration of guaiacol without the initial acylation step often leads to a mixture of 4-nitro, 5-nitro, and 6-nitro isomers, which are challenging to separate. guidechem.com
The final chemical transformation is hydrolysis . The 5-nitroacetylguaiacol is treated with a base, typically sodium hydroxide, to cleave the acetyl group and reveal the phenolic hydroxyl group, yielding 5-nitroguaiacol. bloomtechz.com To enhance the efficiency of this step, the use of a phase transfer catalyst has been proposed to improve the hydrolysis yield. patsnap.com The resulting 5-nitroguaiacol is then treated with a stoichiometric amount of sodium hydroxide or sodium carbonate to form the final product, this compound. bloomtechz.com
| Step | Reagents | Key Conditions | Product |
| Acylation | Guaiacol, Acetic Anhydride or Acetyl Chloride | Controlled temperature and reaction time | Acetylguaiacol |
| Nitration | Acetylguaiacol, Nitric Acid, Acetic Acid | Careful control of temperature and acid concentration | 5-nitroacetylguaiacol |
| Hydrolysis | 5-nitroacetylguaiacol, Sodium Hydroxide | Basic conditions, optional phase transfer catalyst | 5-nitroguaiacol |
| Salt Formation | 5-nitroguaiacol, Sodium Hydroxide or Sodium Carbonate | Stoichiometric amount of base | This compound |
Electrolytic Synthesis Methods
An alternative approach to the synthesis of this compound is through electrolytic methods. This technique involves the electrochemical modification of a precursor molecule. One documented electrolytic route utilizes p-nitroanisole as the starting material. guidechem.com
In this process, p-nitroanisole is electrolyzed in an electrolytic cell, which is typically equipped with stainless steel electrodes. guidechem.com The solvent system used is an acidified mixture of acetonitrile (B52724) (CH3CN) and water. guidechem.com The electrochemical reaction aims to introduce a hydroxyl group onto the aromatic ring, converting p-nitroanisole to 2-methoxy-5-nitrophenol, which is then converted to its sodium salt.
However, this electrolytic method has demonstrated significant drawbacks. The reported highest yield for this process is only 31.4%. guidechem.com A substantial portion of the starting material, approximately 49.1%, remains unreacted. guidechem.com Furthermore, the reaction produces by-products, including p-nitrophenol and p-methoxyphenol, which account for about 2% of the product mixture. guidechem.com The low yield, high amount of unreacted starting material, and the formation of by-products contribute to high production costs and complex purification procedures, making this method less economically viable compared to the chemical synthesis route.
| Starting Material | Electrode Material | Solvent System | Reported Yield | By-products | Unreacted Material |
| p-Nitroanisole | Stainless Steel | Acidified CH3CN-H2O | 31.4% | p-nitrophenol, p-methoxyphenol | 49.1% |
Purification Techniques and Process Optimization in Synthesis
The purity of the final this compound product is crucial for its intended applications. Therefore, effective purification techniques and process optimization are integral to its synthesis.
Several purification methods are employed to isolate and purify the crude product. Recrystallization is a common technique used to obtain a crystalline solid of high purity. This involves dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities behind in the mother liquor. Liquid-liquid extraction can also be utilized to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases. For more challenging separations, chromatography techniques, such as column chromatography, may be employed to achieve a high degree of purity.
Process optimization focuses on improving the efficiency, yield, and cost-effectiveness of the synthesis. One key area of optimization in the acylation, nitration, and hydrolysis sequence is the choice of reagents. As mentioned, substituting acetic anhydride with the less restricted and more economical acetyl chloride for the acylation step can significantly reduce raw material costs. patsnap.com
Careful control of reaction parameters is also a critical aspect of process optimization. This includes maintaining optimal temperature, pressure, and reaction times throughout the synthesis to maximize the formation of the desired product and minimize the generation of by-products.
Spectroscopic and Structural Elucidation of Sodium 2 Methoxy 5 Nitrophenolate
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.
FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-methoxy-5-nitrophenol (B41512), the precursor to the sodium salt, the FT-IR spectrum provides key insights into its structure. nih.gov
Key characteristic absorption bands for 2-methoxy-5-nitrophenol would include:
O-H Stretch: A broad absorption band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. In the case of Sodium 2-methoxy-5-nitrophenolate, this band would be absent due to the deprotonation of the phenolic -OH group.
C-H Aromatic Stretch: Absorption peaks are expected just above 3000 cm⁻¹.
C-H Aliphatic Stretch: Bands corresponding to the methoxy (B1213986) (-OCH₃) group would appear just below 3000 cm⁻¹.
NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are characteristic and typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
C=C Aromatic Ring Stretch: These absorptions are generally observed in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration for the aryl ether and the phenol (B47542) C-O bond would appear in the 1200-1260 cm⁻¹ region.
Upon formation of the sodium salt, the most significant change in the FT-IR spectrum would be the disappearance of the broad O-H stretching band and a likely shift in the C-O stretching frequency due to the formation of the phenolate (B1203915) ion.
Symmetric NO₂ Stretch: This vibration often gives a strong signal in Raman spectra.
Aromatic Ring Vibrations: The breathing modes of the benzene (B151609) ring are typically Raman active.
C-C Stretching Vibrations: These are readily observed in the Raman spectrum and provide information about the carbon skeleton. researchgate.net
The combination of FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 2-methoxy-5-nitrophenol, the parent compound, the aromatic region of the ¹H NMR spectrum is particularly informative. chemicalbook.com
The expected signals for the aromatic protons of 2-methoxy-5-nitrophenol would be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. In the sodium salt, the negatively charged phenolate group is a stronger electron-donating group than the hydroxyl group, which would cause an upfield shift (to lower ppm values) for the aromatic protons, especially those ortho and para to the oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-5-nitrophenol
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | ~7.8 | d |
| H-4 | ~7.9 | dd |
| H-6 | ~7.0 | d |
| OCH₃ | ~3.9 | s |
| OH | Variable | s (broad) |
Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. chemicalbook.com
The formation of the sodium phenolate from the phenol would lead to a significant upfield shift for the carbon atom bonded to the oxygen (C-1) due to increased electron density. The other aromatic carbons would also experience shifts, though likely to a lesser extent.
Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Methoxy-5-nitrophenol
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-1 | ~151 |
| C-2 | ~141 |
| C-3 | ~117 |
| C-4 | ~126 |
| C-5 | ~147 |
| C-6 | ~110 |
| OCH₃ | ~56 |
Source: Based on data for 2-Methoxy-5-nitrophenol. chemicalbook.com
To unambiguously confirm the structure of this compound, advanced 2D NMR techniques are invaluable. These experiments reveal correlations between different nuclei, providing definitive evidence of the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is essential for assigning the protons on the aromatic ring by showing which protons are adjacent.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the skeleton based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure, for instance, by showing the correlation between the methoxy protons and the C-2 carbon, and between the aromatic protons and the surrounding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which can help to confirm the substitution pattern on the aromatic ring. diva-portal.org
The application of these advanced NMR techniques, often in combination with computational methods, allows for a comprehensive and confident elucidation of the molecular structure. mestrelab.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic structure of this compound, particularly the transitions involving its chromophoric nitro and phenolate groups.
This compound is a red crystalline solid, with its color originating from strong absorption of light in the visible region. chembk.complantgrowthhormones.comguidechem.com The UV-Visible spectrum is dominated by electronic transitions within the aromatic system, which is influenced by the electron-donating methoxy (-OCH₃) and phenolate (-O⁻) groups, and the strong electron-withdrawing nitro (-NO₂) group.
In its anionic (phenolate) form, which is present in the sodium salt, the compound exhibits a characteristic absorption band at longer wavelengths. While specific spectral data for this compound is not detailed in the provided search results, analogous compounds like p-nitrophenolate show a distinct absorption maximum around 400 nm. researchgate.net This absorption is attributed to a π-π* electronic transition, which is red-shifted compared to its protonated form due to the increased electron-donating ability of the phenolate oxygen, leading to a more extended conjugated system and a lower energy gap for the transition. researchgate.net
The UV-Vis absorption spectrum of the 2-methoxy-5-nitrophenol system is highly sensitive to changes in pH due to the equilibrium between the protonated phenol and the deprotonated phenolate anion. The parent acid, 2-methoxy-5-nitrophenol, has a pKa of 8.31. nih.gov
At pH values significantly below the pKa (e.g., in acidic solution), the compound exists predominantly in its protonated form (2-methoxy-5-nitrophenol). This form is expected to have an absorption maximum in the UV region, similar to p-nitrophenol which absorbs at approximately 317 nm. researchgate.net At pH values above the pKa (e.g., in neutral or alkaline solution), the compound deprotonates to form the 2-methoxy-5-nitrophenolate anion. This transition is accompanied by a significant red-shift (bathochromic shift) of the absorption maximum into the visible spectrum (~400 nm), resulting in the characteristic yellow-to-red color of the solution. researchgate.netacs.org This pH-dependent spectral shift is a clear indicator of the change in the ionization state of the molecule.
Mass Spectrometry (MS) Characterization
Mass spectrometry is employed to confirm the molecular weight and study the fragmentation of this compound, providing unambiguous identification.
Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is highly effective for analyzing this compound. In solution, the compound exists as the sodium cation (Na⁺) and the 2-methoxy-5-nitrophenolate anion. ESI-MS directly detects this anion, which corresponds to the deprotonated form of the parent molecule, 2-methoxy-5-nitrophenol.
In ESI-MS analyses, the deprotonated species [M-H]⁻ is observed as the primary ion. nih.govnih.gov This corresponds to the 2-methoxy-5-nitrophenolate anion, with a signal selected for analysis at an m/z (mass-to-charge ratio) of 168. nih.gov More precise measurements identify this precursor ion at an m/z of 168.0302. nih.gov
| Ion Species | Precursor Adduct | Observed m/z | Source |
|---|---|---|---|
| 2-methoxy-5-nitrophenolate | [M-H]⁻ | 168.0302 | nih.gov |
| 2-methoxy-5-nitrophenolate | [M-H]⁻ | 168 (analytical signal) | nih.gov |
Flowing Atmosphere-Pressure Afterglow Mass Spectrometry (FAPA-MS) has been successfully utilized for the direct analysis of 2-methoxy-5-nitrophenol from solid surfaces. nih.gov This technique is advantageous as it allows for the analysis of samples in their native state with minimal preparation. In a study involving the adsorption of nitrophenols onto functionalized materials, FAPA-MS was used to analyze the solid sorbents directly. nih.gov The analysis identified the deprotonated 2-methoxy-5-nitrophenol molecule at an m/z of 168, demonstrating the method's capability for solid-state characterization and quantification of the compound. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While this compound is described commercially and in literature as a red, scaly crystalline solid, specific data from single-crystal X-ray diffraction studies are not available in the consulted research. plantgrowthhormones.comguidechem.com Therefore, a definitive elucidation of its crystal lattice parameters, bond lengths, bond angles, and solid-state packing arrangement cannot be provided at this time.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a important tool in computational chemistry for predicting the properties of molecules. researchgate.net For Sodium 2-methoxy-5-nitrophenolate, these calculations provide a detailed picture of its three-dimensional structure and vibrational modes.
Table 1: Key Molecular and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H6NNaO4 | science.govgoogle.com |
| Molecular Weight | 191.12 g/mol | google.com |
| Appearance | Red crystalline powder | google.comresearchgate.net |
| Melting Point | 105-106 °C | researchgate.net |
| Water Solubility | Soluble | researchgate.net |
Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The calculated vibrational spectrum can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of specific vibrational modes to the observed spectral peaks. For instance, characteristic vibrational bands for the nitro (NO2) group, the methoxy (B1213986) (O-CH3) group, and the aromatic ring would be identified. While a detailed vibrational analysis for this compound is not available in the reviewed literature, this correlative approach is a standard practice in computational chemistry.
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron to a higher energy state. The analysis of the HOMO-LUMO gap also provides insight into the electronic transitions within the molecule, which are responsible for its absorption of light and its color.
Natural Bonding Orbital (NBO) analysis is a computational method that examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This analysis provides a quantitative picture of charge transfer and delocalization, which are fundamental to understanding chemical bonding and reactivity. For this compound, NBO analysis would reveal the extent of electron delocalization from the electron-donating methoxy group and the phenolate (B1203915) oxygen to the electron-withdrawing nitro group through the aromatic ring. These intramolecular charge transfer interactions contribute significantly to the stability and electronic properties of the molecule.
Molecules with significant intramolecular charge transfer, like this compound, are candidates for possessing nonlinear optical (NLO) properties. NLO materials can alter the properties of light passing through them and have applications in technologies such as frequency doubling. Theoretical calculations can predict the first-order hyperpolarizability (β), a key indicator of a molecule's NLO response. While specific theoretical predictions of the NLO properties for this compound are not documented in the available literature, studies on related nitrophenolate compounds have explored their NLO potential. thegoodscentscompany.com The presence of both strong electron-donating and electron-withdrawing groups attached to a conjugated system suggests that this compound could exhibit NLO behavior.
Conformational Analysis via Potential Energy Surface (PES) Scans
Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. For a molecule like this compound, the primary focus of such an analysis would be the rotation around the single bonds, particularly the C-O bond of the methoxy group and the C-N bond of the nitro group.
A Potential Energy Surface (PES) scan is the standard theoretical method used to explore these conformational changes. This technique involves systematically changing a specific dihedral angle (the angle between four atoms) in the molecule and calculating the potential energy at each incremental step. The resulting plot of energy versus the dihedral angle reveals the molecule's conformational landscape.
Key aspects of a hypothetical PES scan for this compound would include:
Identification of Rotatable Bonds: The key rotatable bonds are the C(ring)-O(methoxy) bond and the C(ring)-N(nitro) bond. The orientation of the methoxy and nitro groups relative to the benzene (B151609) ring significantly influences the molecule's electronic properties and steric interactions.
Energy Minima and Maxima: The scan would identify low-energy conformers (energy minima), which represent the most stable shapes of the molecule. High-energy points (energy maxima) correspond to transition states between these stable conformers.
Steric and Electronic Effects: The analysis would elucidate how steric hindrance between the substituents and the phenolic hydroxyl group, as well as electronic interactions (resonance and inductive effects), govern the preferred conformations. For instance, the orientation of the methoxy group can influence the electron density distribution within the aromatic ring.
While specific data is unavailable, a PES scan would provide fundamental insights into the molecule's flexibility and the relative populations of its different conformers at equilibrium.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its behavior.
For this compound, QSAR/QSPR studies could be employed to predict various endpoints without the need for extensive experimental testing.
A typical workflow for developing a QSAR/QSPR model for this compound would involve:
Data Set Collection: A dataset of structurally related compounds with known activities or properties would be compiled. For instance, a QSAR model might use a series of substituted nitrophenols and their measured plant growth regulatory activity.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Quantum-chemical descriptors: Such as HOMO/LUMO energies and charge distributions, which are calculated using methods like Density Functional Theory (DFT).
Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that links the descriptors to the observed activity or property. The model's predictive power would then be rigorously validated using external and internal validation techniques.
While no specific QSAR/QSPR models for this compound have been published, related research on other aromatic compounds has demonstrated the utility of these approaches. For example, QSAR models have been developed to predict the toxicity of aromatic compounds by correlating descriptors like logP, topological surface area (TPSA), and HOMO/LUMO energies with experimental data. Such models are valuable for screening new compounds and prioritizing them for further experimental investigation. A study on the transformation products of insensitive munitions, which included 2-methoxy-5-nitrophenol (B41512), highlighted the use of QSAR for predicting environmental fate properties. dtic.mil
Chemical Reactivity and Mechanistic Pathways
Reduction Reactions of the Nitro Group
The nitro group is highly susceptible to reduction, typically yielding the corresponding amino group. This transformation is a cornerstone in the synthesis of various organic compounds, including dyes and pharmaceuticals. researchgate.net The reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. commonorganicchemistry.com This process involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. mdpi.com
The mechanism of catalytic hydrogenation is a surface phenomenon. youtube.com It generally proceeds through the following steps:
Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the catalyst. orientjchem.org Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on materials like carbon (e.g., Pd/C) or alumina. researchgate.netgoogle.com
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved on the catalyst surface, forming reactive hydrogen atoms. mdpi.comorientjchem.org
Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen atoms. This process is thought to involve the formation of intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) groups before the final amino (-NH₂) group is formed. researchgate.netrsc.org
Desorption: The final product, the corresponding aminophenol, desorbs from the catalyst surface, making the active sites available for further reaction cycles. orientjchem.org
The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity and rate of the reaction. For instance, platinum-based catalysts are highly active for the hydrogenation of nitro compounds. researchgate.net
Table 1: Common Catalysts and Conditions for Nitro Group Reduction
| Catalyst | Typical Conditions | Notes |
| Pd/C | H₂ (1-50 atm), RT-100°C, Ethanol/Methanol (B129727) | Most common and versatile catalyst. commonorganicchemistry.com |
| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), RT, Acetic Acid/Ethanol | Highly active, often used for complete reductions. researchgate.net |
| Raney Ni | H₂ (50-100 atm), 50-150°C, Ethanol | A cost-effective alternative, though may require harsher conditions. commonorganicchemistry.com |
| Au/TiO₂ | H₂, various temperatures | Can offer high selectivity. researchgate.net |
A variety of chemical reducing agents can also be employed to convert the nitro group to an amine. These methods are often used when specific functional groups in the molecule are sensitive to catalytic hydrogenation conditions.
Common chemical reducing agents and their general pathways include:
Sodium Dithionite (Na₂S₂O₄): This reagent is a mild reducing agent often used for the selective reduction of nitro groups in the presence of other reducible functionalities. researchgate.net
Sodium Sulfide (B99878) (Na₂S) or Ammonium Sulfide ((NH₄)₂S): These reagents can be used for the partial reduction of dinitro compounds to nitro-anilines. commonorganicchemistry.commdpi.com
Metal Hydrides: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds, they tend to form azo products with aromatic nitro compounds. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can be effective. rsc.org
The reaction with metal sulfides proceeds via a mechanism where sulfide ions act as the reducing species, with the solvent providing the necessary protons. mdpi.com
Nucleophilic and Electrophilic Substitution Reactions
The reactivity of the aromatic ring in sodium 2-methoxy-5-nitrophenolate towards substitution reactions is significantly influenced by the existing substituents.
The benzene (B151609) ring of 2-methoxy-5-nitrophenolate is electron-rich due to the strongly activating phenoxide (-O⁻) and methoxy (B1213986) (-OCH₃) groups, yet it also contains a powerful deactivating nitro (-NO₂) group. This makes the molecule susceptible to both electrophilic and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the attacking reagent.
Electrophilic Aromatic Substitution (EAS): The hydroxyl (or phenoxide) and methoxy groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator. ncert.nic.inlumenlearning.com Given the positions of the substituents, incoming electrophiles will be directed to the positions ortho and para to the activating groups. The most likely positions for electrophilic attack are C4 and C6. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comyoutube.com
Nucleophilic Aromatic Substitution (SNA_r): This type of reaction is less common for benzene rings unless they are substituted with strong electron-withdrawing groups. libretexts.orgyoutube.com The nitro group at the meta position to the methoxy group and ortho to a potential leaving group could facilitate nucleophilic aromatic substitution. libretexts.org The mechanism typically involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comwikipedia.org Subsequent loss of a leaving group restores the aromaticity of the ring. libretexts.org The presence of electron-withdrawing groups is crucial as they stabilize the negative charge of the Meisenheimer complex. libretexts.orgyoutube.com
The reactivity of the aromatic ring is a balance of the electronic effects of its substituents. lumenlearning.com
Phenoxide (-O⁻) and Methoxy (-OCH₃) Groups: Both are strong activating groups due to their ability to donate electron density to the ring through resonance (a +M effect). lumenlearning.com The phenoxide group is a more powerful activator than the methoxy group. They increase the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. lumenlearning.com They direct incoming electrophiles to the ortho and para positions. ncert.nic.in
Nitro (-NO₂) Group: This is a strong deactivating group due to its powerful electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. lumenlearning.com It reduces the electron density of the ring, making it less reactive towards electrophiles. lumenlearning.com However, this electron deficiency makes the ring more susceptible to nucleophilic attack, especially at the positions ortho and para to the nitro group. libretexts.orgyoutube.com
The combined effect of these substituents in this compound makes the ring highly activated towards electrophilic substitution at positions ortho and para to the phenoxide and methoxy groups. Conversely, the nitro group activates the ring for potential nucleophilic aromatic substitution if a suitable leaving group is present at an ortho or para position relative to it.
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |
| -O⁻ (Phenoxide) | -I (weak) | +M (very strong) | Strongly Activating | Ortho, Para |
| -OCH₃ (Methoxy) | -I (weak) | +M (strong) | Strongly Activating | Ortho, Para |
| -NO₂ (Nitro) | -I (strong) | -M (strong) | Strongly Deactivating | Meta |
Oxidation Reactions of the Phenolic Moiety
The phenolic group (-OH) in the parent compound, 2-methoxy-5-nitrophenol (B41512), is susceptible to oxidation. The oxidation of phenols can proceed through various pathways, often leading to the formation of quinones or polymeric materials. nih.govuc.pt
The oxidation mechanism can be complex and is dependent on the oxidant used. A common pathway involves the initial formation of a phenoxyl radical through hydrogen atom transfer (HAT). nih.gov This radical is resonance-stabilized and can then undergo further reactions. nih.gov
Oxidation can be carried out using a variety of reagents, including:
Fremy's salt (potassium nitrosodisulfonate)
Chromic acid (H₂CrO₄)
Salcomine (a cobalt-salen complex) in the presence of oxygen
Electrochemical oxidation uc.ptacs.org
The products of oxidation can be complex, and polymerization is a common side reaction. The specific products formed will depend on the reaction conditions and the oxidant employed. For some substituted phenols, oxidation can lead to the formation of benzoquinones. nih.gov
Photochemical Reaction Mechanisms and Product Identification
The photochemistry of nitrophenols, including 2-methoxy-5-nitrophenol (the protonated form of this compound), is a subject of significant interest due to its environmental implications. rsc.orgrsc.org Irradiation of these compounds with ultraviolet (UV) light can initiate a cascade of reactions, leading to the formation of various photoproducts. chemicalbook.comfrontiersin.org
Upon absorption of light, 2-methoxy-5-nitrophenol can be excited to a higher energy state (T1 state). rsc.org In the gas phase, the photolysis of ortho-nitrophenols is understood to proceed via an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. rsc.org This mechanism is a potential source of nitrous acid (HONO) in the atmosphere. rsc.orgrsc.org
In aqueous solutions, the photochemical pathways are more complex. Studies on the photolysis of 5-nitroguaiacol (5NG) under simulated sunlight have shown that its degradation is slower compared to its isomer, 4-nitroguaiacol (4NG). frontiersin.orgnih.gov The phototransformation of 5NG is characterized by processes such as carbon loss, hydroxylation, and carbon gain. frontiersin.orgnih.gov While denitration and nitration are observed for 4NG, they are not the primary pathways for 5NG. frontiersin.org The photolysis of 5NG leads to the formation of a greater number of chromophores compared to 4NG, suggesting a higher potential for the formation of secondary brown carbon in the atmosphere. frontiersin.orgnih.gov
The quantum efficiency for the photohydrolysis of 3,4-dimethoxynitrobenzene, which leads to the formation of the 2-methoxy-5-nitrophenolate anion, has been determined to be 0.116 ± 0.002 in 0.5 M KOH, independent of the excitation wavelength (254, 313, 365 nm). lookchem.com
Identified photolysis products of related nitrophenols in aqueous environments include hydroxylated and dinitrated species. For instance, the photolysis of 4-nitroguaiacol has been shown to produce dinitroguaiacol. frontiersin.org While specific product identification for the direct photolysis of this compound is limited in the provided context, the general pathways observed for similar compounds suggest the formation of a complex mixture of products.
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound is primarily associated with the reduction of the nitro group and the oxidation of the phenolic group.
Voltammetric Behavior and Reduction Processes
The voltammetric analysis of nitrophenols reveals characteristic reduction peaks corresponding to the transformation of the nitro group. In aqueous methanol, m-nitrophenol exhibits reduction peaks, and constant current electrolysis in a basic medium at a stainless steel cathode can yield m-hydroxyphenylhydroxylamine as a major product. researchgate.net Similarly, the electrochemical reduction of p-nitrophenol in a basic medium can produce p-hydroxyphenylhydroxylamine. researchgate.net
The electrochemical reduction of nitroaromatic compounds is influenced by the electrode material and the pH of the medium. For instance, the electroreduction of various nitroaromatic compounds has been successfully carried out using a copper cathode and a lead anode. researchgate.net
The cyclic voltammetry of guaiacol (B22219) (2-methoxyphenol), a related compound, shows an irreversible oxidation peak. researchgate.net In an alkaline medium, this is favored to be a one-electron discharge, leading to the formation of a radical species. researchgate.net
Electrode Surface Interactions
The interaction of 2-methoxy-5-nitrophenolate and related compounds with electrode surfaces plays a crucial role in their electrochemical behavior. Studies on the electrochemical oxidation of guaiacol on a bare glassy carbon electrode (GCE) have shown that continuous cycling leads to a decrease in the current response, indicating electrode fouling. nih.gov However, modification of the electrode surface, for instance with multi-walled carbon nanotubes (MWCNT), can facilitate different reaction pathways. nih.gov
For example, potential cycling of a MWCNT-modified GCE in a solution of 2-methoxyphenol can lead to electrochemical demethylation and the formation of a stable, surface-confined catechol redox couple. nih.gov This indicates a strong interaction between the analyte and the modified electrode surface, leading to a chemical transformation.
The adsorption of molecules onto the electrode surface is a key step in many electrochemical processes. The study of proanthocyanidins (B150500) on a glassy carbon electrode demonstrated that the anodic peak current of the adsorbed species is linearly related to the scan rate, which is characteristic of a surface-controlled electrochemical process. mdpi.com While specific data on the electrode surface interactions of this compound is not detailed, the behavior of similar phenolic compounds suggests that adsorption and surface-catalyzed reactions are important aspects of its electrochemistry.
Applications in Advanced Organic Synthesis
Precursor in Fine Chemical Synthesis
The compound serves as a crucial starting material in the multi-step synthesis of various high-value organic molecules. Its reactivity is primarily centered around the nitro group, which can be readily reduced to an amine, and the phenolate (B1203915) or aniline (B41778) functionalities, which can participate in a variety of coupling and substitution reactions.
Synthesis of Nitroaniline Derivatives for Dye Manufacturing
Sodium 2-methoxy-5-nitrophenolate is intrinsically linked to the production of 2-methoxy-5-nitroaniline (B165355), a key intermediate in the manufacturing of azo dyes. jayfinechem.com This aniline derivative serves as a diazo component, which, after diazotization, is coupled with various aromatic compounds to produce a range of colors.
Monoazo disperse dyes have been synthesized by diazotizing 2-methoxy-5-nitroaniline and coupling it with different couplers like 1-hydroxynaphthalene, 2-hydroxynaphthalene, and N-phenylnaphthylamine, resulting in dyes that produce yellow to orange hues. scialert.net These dyes have shown potential for application on polyester (B1180765) and nylon fibers. scialert.netorientjchem.org Furthermore, disazo disperse dyes derived from 2-methoxy-5-nitroaniline have been synthesized, exhibiting good color yield and fastness properties on polyester and nylon 66 fabrics. orientjchem.orgresearchgate.net The presence of the methoxy (B1213986) and nitro groups on the dye molecule has been noted to contribute to good light fastness. orientjchem.org
Table 1: Examples of Dyes Derived from 2-Methoxy-5-nitroaniline
| Dye Type | Coupler Examples | Resulting Color | Fiber Application |
|---|---|---|---|
| Monoazo Disperse Dyes | 1-Hydroxynaphthalene, 2-Hydroxynaphthalene, N-Phenylnaphthylamine | Yellow to Orange | Polyester, Nylon |
| Disazo Disperse Dyes | Various coupling components | Varied, with good color yield | Polyester, Nylon 66 |
Intermediates for Pharmaceutical Building Blocks
The nitro group in compounds like 2-methoxy-5-nitrophenol (B41512) is a versatile functional group in the synthesis of pharmaceutical ingredients. frontiersin.orgnih.govfrontiersin.org Its ability to be transformed into other functional groups, particularly an amino group, makes it a valuable synthetic intermediate. frontiersin.org 2-Methoxy-5-nitrophenol itself is utilized in the synthesis of potent inhibitors of vascular endothelial growth factor (VEGF) and tyrosine kinase. chemdad.comchemicalbook.com It also serves as a precursor for the synthesis of GABA analogues and phosphodiesterase inhibitors such as rolipram. chemdad.comchemicalbook.com
The general class of nitro compounds is recognized for its importance in medicinal chemistry, providing access to a wide range of bioactive molecules. frontiersin.orgnih.govfrontiersin.org Modern synthetic methods, including asymmetric organocatalysis, have been effectively applied to nitro compounds, allowing for the creation of enantiomerically pure precursors for active pharmaceutical ingredients. frontiersin.org
Synthesis of Agrochemical Intermediates
The most prominent application of this compound in the agrochemical sector is as a plant growth regulator. lookchem.comguidechem.comlookchem.comchembk.comagriplantgrowth.complantgrowthhormones.comherts.ac.uk It is often a component of formulations that can enhance photosynthesis, promote root development, and increase crop yield and quality. plantgrowthhormones.com It is recognized by organizations like the Food and Agriculture Organization (FAO) for its role in green food engineering. lookchem.comguidechem.comlookchem.comchembk.com While it has a significant synergistic effect when combined with fertilizers, pesticides, and fungicides, detailed research findings on its role as a synthetic intermediate for other specific agrochemical active ingredients are not extensively documented in the available literature. guidechem.comlookchem.comagriplantgrowth.com
Role in Complex Molecular Architecture Construction
Catalytic Applications
There is no significant evidence in the reviewed literature to suggest that this compound itself is used as a catalyst in chemical transformations. Its primary role is that of a reactant and a precursor in synthetic pathways.
Environmental Chemistry and Degradation Pathways
Atmospheric Chemistry and Fate
Once airborne, Sodium 2-methoxy-5-nitrophenolate and related compounds can undergo significant chemical changes that influence air quality and climate.
This compound is a member of the broader class of nitrated aromatic compounds (NACs). goldschmidt.info NACs are recognized as components of fine particulate matter (PM2.5), which can have adverse effects on human health and the climate. goldschmidt.infosdu.edu.cn These compounds are introduced into the atmosphere through primary emissions from sources like vehicle exhaust and biomass burning, and can also be formed through secondary atmospheric reactions. goldschmidt.infoexlibrisgroup.com
Studies have shown that NACs, despite their relatively low mass concentrations in organic aerosols, can be significant contributors to the light-absorbing properties of brown carbon (BrC). sdu.edu.cnresearchgate.net For instance, research has indicated that nitrated phenols can contribute substantially to BrC light absorption. sdu.edu.cn The presence of NACs in atmospheric particulate matter is a key area of research due to their potential to influence the Earth's radiative balance. researchgate.net
Table 1: Contribution of select Nitrated Aromatic Compounds (NACs) to Brown Carbon (BrC) Light Absorption
| Compound/Class | Contribution to BrC Light Absorption | Wavelength Range (nm) | Source |
|---|---|---|---|
| 16 Nitrated Aromatic Compounds | 20%-55% | 300-450 | sdu.edu.cn |
| 4-Nitrophenol (B140041) | >50% | 250-550 | sdu.edu.cn |
The photodegradation of nitrophenolic compounds, such as 2-methoxy-5-nitrophenol (B41512), in atmospheric waters like fog and cloud droplets is a critical process. One study investigated the aqueous phase photo-oxidation of 5-nitroguaiacol (2-methoxy-5-nitrophenol). acs.org The experiments, conducted using a 254 nm mercury lamp, aimed to understand the reaction kinetics and mechanisms. acs.org
Research has shown that the photo-oxidation of nitrophenols can lead to the formation of various breakdown products. acs.org For example, the formation of isocyanic acid (HNCO) was observed from the photo-oxidation of three different nitrophenol molecules, suggesting it is a common degradation product for this class of compounds. acs.org However, the precise mechanisms leading to its formation are still under investigation. acs.org
The atmospheric processing of compounds like this compound can lead to the formation of secondary organic aerosols (SOAs), which include light-absorbing compounds known as brown carbon (BrC). sdu.edu.cn Functionalized aromatic compounds are among the most significant light-absorbing organic chromophores that constitute BrC in fine particulate matter. sdu.edu.cn
The transformation of primary emitted compounds into these secondary chromophores is a key factor in the evolution of the optical properties of atmospheric aerosols. Studies have highlighted that nitrophenols and their derivatives are important contributors to the light absorption of BrC. copernicus.org The formation of these secondary chromophores from precursor compounds like 2-methoxy-5-nitrophenol is an area of active research to better understand their impact on climate.
Aquatic Environmental Transformations
In aquatic environments, this compound undergoes transformations primarily driven by sunlight and microbial activity.
The photolysis of nitrophenols in aqueous solutions is a significant degradation pathway. Research has demonstrated that under irradiation, these compounds can break down. For example, 2-methoxy-5-nitrophenol is a known photoproduct formed from the irradiation of 2-chloro-4-nitroanisole (B1210655) in an aqueous sodium hydroxide (B78521) solution. chemicalbook.com
Studies on the photocatalytic degradation of related compounds like 4-nitrophenol have shown that the process can be motivated by visible light in the presence of a suitable photocatalyst. nih.gov The degradation rate can be influenced by various factors, including the presence of doping agents in the photocatalyst. nih.gov The primary mechanism often involves the generation of excited electrons and holes on the surface of the photocatalyst, which then participate in redox reactions with the target pollutant. nih.gov
Table 2: Photocatalytic Degradation of 4-Nitrophenol (4-NP) under Visible Light
| Catalyst | Doping Content of Ca2+ | Degradation Rate of 4-NP (%) | Source |
|---|---|---|---|
| AIS | 0% | 27.4 | nih.gov |
| Ca-AIS | 0.5% | 52.7 | nih.gov |
| Ca-AIS | 1% | 63.2 | nih.gov |
| Ca-AIS | 1.5% | 41.1 | nih.gov |
| Ca-AIS | 2% | 37.6 | nih.gov |
The biodegradation of nitrophenols and their derivatives is a crucial process for their removal from the environment. researchgate.net The presence of the nitro group can make these compounds recalcitrant to degradation. researchgate.net However, various microorganisms have been shown to be capable of breaking down these xenobiotic chemicals. researchgate.net
For p-nitrophenol, a related compound, a biodegradation pathway in a Moraxella species has been elucidated. nih.gov This pathway involves the initial removal of the nitro group, forming hydroquinone (B1673460). nih.gov The hydroquinone is then further converted to β-ketoadipic acid through a series of intermediates. nih.gov While specific studies on the microbial degradation of this compound are less common, the pathways observed for similar compounds provide a likely model for its biodegradation. The effectiveness of bioremediation can be enhanced by using consortia of aerobic and anaerobic bacteria. researchgate.net
Soil Environmental Fate
Once introduced into the soil, this compound is subject to a range of biotic and abiotic processes that determine its persistence, mobility, and ultimate transformation into other chemical species. The structure of the compound, with its aromatic ring, methoxy (B1213986) group, and nitro functional group, influences its reactivity and susceptibility to microbial attack.
Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the dissipation of this compound in soil. The rate and extent of this process are highly dependent on the presence of suitable microbial populations and the prevailing redox conditions, specifically the availability of oxygen.
Aerobic Biodegradation
Under aerobic conditions, where oxygen is readily available, this compound is known to undergo rapid biodegradation. Regulatory data from European Union assessments indicate that the compound is non-persistent in aerobic soil environments. researchgate.net Laboratory studies conducted at 20°C have determined a typical dissipation time of 50% (DT₅₀) to be a mere 0.35 days. researchgate.net This rapid degradation is a key factor in the environmental risk assessment of the compound, suggesting a low potential for accumulation in soil. europa.eu The United States Environmental Protection Agency (EPA) has also noted that when applied to plants, nitrophenolates like this compound are rapidly converted to other naturally occurring, harmless substances. epa.gov
Detailed research has identified specific soil bacteria capable of utilizing 5-nitroguaiacol, the active anionic component of this compound, as a sole source of carbon and energy. A study by Navrátilová and colleagues (2004) successfully isolated two bacterial strains, identified as Rhodococcus opacus and another Rhodococcus sp., from forest soil that could degrade 5-nitroguaiacol. nih.gov The research demonstrated a stoichiometric release of nitrite (B80452) from the compound, indicating a key step in the biodegradation pathway where the nitro group is cleaved from the aromatic ring. nih.gov These strains were specific in their activity, as they were unable to degrade other tested nitroaromatic compounds, suggesting a specialized enzymatic machinery for the degradation of 5-nitroguaiacol. nih.gov
The degradation of nitrophenolic compounds in aerobic environments is a well-documented microbial process. jebas.orgresearchgate.net Generally, aerobic degradation pathways for nitroaromatic compounds involve enzymatic reactions catalyzed by oxygenases, which incorporate oxygen into the aromatic ring, leading to ring cleavage and subsequent metabolism. mdpi.com The initial step often involves the removal of the nitro group, as evidenced by the release of nitrite. nih.govresearchgate.net
Interactive Data Table: Aerobic Degradation of this compound
| Parameter | Value | Reference |
| DT₅₀ (Aerobic Soil) | 0.35 days (at 20°C) | researchgate.net |
| Degrading Microorganisms | Rhodococcus opacus, Rhodococcus sp. | nih.gov |
| Observed Pathway Step | Stoichiometric release of nitrite | nih.gov |
| Environmental Persistence | Non-persistent | researchgate.net |
Anaerobic Biodegradation
However, general principles of anaerobic degradation of nitroaromatic compounds can provide some insights into potential pathways. Under anaerobic conditions, the nitro group is highly susceptible to reduction. researchgate.net Microbial communities in anaerobic environments often utilize nitroaromatic compounds as electron acceptors, leading to the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. researchgate.net This reductive pathway is a common fate for many nitroaromatic compounds in the absence of oxygen. nih.gov The resulting aminophenolic compound would then be subject to further degradation, potentially involving the cleavage of the aromatic ring under methanogenic or other anaerobic conditions. kwrwater.nl
The transformation of TNT (2,4,6-trinitrotoluene) in soil, for instance, is significantly enhanced under anaerobic conditions, proceeding through the reduction of its nitro groups to form various amino-dinitrotoluenes and diamino-nitrotoluenes. researchgate.net While this compound is structurally different from TNT, the principle of nitro group reduction under anaerobic conditions is a fundamental process in microbial metabolism. researchgate.net The presence of a methoxy group on the aromatic ring of this compound could also influence its anaerobic degradation, but specific studies are needed to elucidate the exact pathway and degradation rates.
Without direct experimental data on the anaerobic biodegradation of this compound, any proposed pathway remains speculative. Further research is required to determine its persistence and transformation products in anaerobic soil environments.
Coordination Chemistry and Ligand Properties
Chelate Compound Formation with Metal Ions
Chelate compounds are formed when a ligand binds to a central metal ion through two or more donor atoms. In the case of 2-methoxy-5-nitrophenolate, the phenolate (B1203915) oxygen and the oxygen of the methoxy (B1213986) group are potential donor sites that could participate in chelation.
Stoichiometry and Conditional Formation Constants
Specific studies detailing the stoichiometry and conditional formation constants of metal complexes with sodium 2-methoxy-5-nitrophenolate as the primary ligand are not readily found in the reviewed scientific literature. The determination of these parameters is crucial for understanding the stability and species distribution of the complexes in solution. Methods such as Job's method of continuous variation are commonly employed to determine the stoichiometry of metal-ligand complexes pesrsncollege.edu.in. This method involves monitoring a physical property, such as absorbance, while varying the mole fractions of the metal and ligand. The mole fraction at which the maximum physical property is observed corresponds to the stoichiometric ratio of the complex pesrsncollege.edu.in.
The stability of a metal complex is quantified by its formation constant (K) or stability constant (β) studfile.networdpress.com. These constants are equilibrium constants for the formation of the complex in solution and provide a measure of the strength of the interaction between the metal ion and the ligand studfile.net. While extensive databases of formation constants for various metal complexes exist uri.edugoogle.comlibretexts.org, specific entries for this compound are not prominently listed.
Research on structurally related, but more complex, Schiff base ligands derived from precursors like 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) has shown the formation of stable complexes with transition metals, often with a 1:2 metal-to-ligand stoichiometry pannonmag.hu. However, it is important to note that the coordination behavior of these more complex ligands may not be directly extrapolated to the simpler 2-methoxy-5-nitrophenolate anion.
Spectrophotometric Investigation of Coordination
Spectrophotometry is a powerful technique for studying the formation of colored metal complexes in solution. The change in the absorption spectrum of a ligand or metal ion upon complexation can be used to determine the stoichiometry and stability constants of the resulting complexes google.comnih.gov.
Direct spectrophotometric studies focused solely on the coordination of this compound with various metal ions are not extensively reported. Such studies would typically involve titrating a solution of the ligand with a metal ion solution (or vice versa) and recording the changes in the UV-Vis spectrum. The analysis of these spectral changes can provide valuable information about the nature of the complex formed. For instance, the appearance of new absorption bands or shifts in existing bands can indicate the formation of a metal-ligand bond.
While there is a lack of specific spectrophotometric data for this compound, studies on similar phenolic compounds demonstrate the utility of this method in characterizing metal-ligand interactions.
Role as a Ligand in Transition Metal Complexes
The 2-methoxy-5-nitrophenolate anion possesses the necessary functional groups to act as a ligand in the formation of transition metal complexes. The phenolate oxygen, being a hard donor, is expected to coordinate readily with a variety of transition metal ions. The potential for the methoxy oxygen to also participate in coordination would classify it as a bidentate ligand, leading to the formation of a stable chelate ring.
The synthesis and characterization of transition metal complexes with ligands containing the 2-methoxy-5-nitrophenol (B41512) moiety have been reported, primarily in the context of more complex Schiff base ligands. For example, the synthesis of Cu(II) and Zn(II) complexes with a Schiff base derived from 4-hydroxy-3-methoxybenzaldehyde and 5-nitropyridine-2-amine has been described, with the resulting complexes exhibiting a 2:1 ligand-to-metal stoichiometry. In these complexes, the ligand coordinates to the metal ion through the phenolate oxygen and the imine nitrogen.
Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of Sodium 2-methoxy-5-nitrophenolate, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
HPLC is a versatile and widely adopted technique for the analysis of this compound. sielc.comsielc.com This method allows for the separation of the compound from complex mixtures, such as those found in aquatic products or technical materials. epa.govnyxxb.cn
A common approach involves using a reverse-phase (RP) C18 column. nyxxb.cn The mobile phase typically consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid for mass spectrometry (MS) compatibility. sielc.comsielc.comnyxxb.cn Detection is often achieved using a UV detector at a specific wavelength, for instance, 335 nm. nyxxb.cn
For enhanced sensitivity and selectivity, HPLC is frequently coupled with tandem mass spectrometry (HPLC-MS/MS). epa.govresearchgate.net This combination allows for the accurate determination of the compound even at very low concentrations. One method utilized atmospheric pressure chemical ionization (APCI) in negative ion mode for detection. epa.govresearchgate.net This powerful technique has been successfully applied to determine the residue of this compound in aquatic products, with a limit of quantitation of 2 µg/kg. epa.govresearchgate.netgoogle.com
The following table summarizes typical HPLC conditions for the analysis of this compound:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm) nyxxb.cn | Newcrom R1 sielc.comsielc.com | CORTECT C18 researchgate.net |
| Mobile Phase | Methanol:Water (60:40) nyxxb.cn | Acetonitrile, Water, Phosphoric Acid sielc.comsielc.com | Methanol-Water Gradient researchgate.net |
| Detector | UV (335 nm) nyxxb.cn | MS-compatible (with formic acid) sielc.comsielc.com | MS/MS with APCI (negative ion mode) epa.govresearchgate.net |
| Flow Rate | 1.0 mL/min nyxxb.cn | Not specified | Not specified |
| Column Temperature | 30°C nyxxb.cn | Not specified | Not specified |
| Linear Range | 0.6-286.7 mg/L nyxxb.cn | Not specified | 2-200 µg/L epa.govresearchgate.net |
| Limit of Quantitation (LOQ) | 0.6 mg/L nyxxb.cn | Not specified | 2 µg/kg epa.govresearchgate.netgoogle.com |
Gas Chromatography (GC) for Environmental Monitoring
While HPLC is more common, Gas Chromatography (GC) has also been mentioned as a technique for the quantitation of nitrophenols, which are related compounds. cas.cz For environmental monitoring, GC can be a valuable tool, often requiring derivatization of the analyte to increase its volatility for analysis. cas.cz
Spectroscopic Detection Methods
Spectroscopic methods, particularly UV-Vis spectrophotometry, are fundamental in the analysis of this compound. acs.org This technique is often used in conjunction with other methods, such as HPLC, where a UV detector is employed. The principle relies on the absorption of ultraviolet or visible light by the analyte at a specific wavelength. Research has indicated that the compound exhibits characteristic absorbance that can be utilized for its quantification. acs.org
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of this compound. These techniques are based on the electrochemical reduction of the nitro group present in the molecule. cas.cz
Differential Pulse Voltammetry (DPV)
Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique that has been successfully applied to the determination of nitrophenols, including 2-methoxy-5-nitrophenol (B41512). cas.cz This method involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. openaccesspub.orgpineresearch.com The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. openaccesspub.orgpineresearch.com This approach minimizes the background charging current, leading to enhanced sensitivity. pineresearch.com The determination is typically carried out using a hanging mercury drop electrode (HMDE). cas.cz
Adsorptive Stripping Voltammetry (AdSV)
For achieving even lower detection limits, Adsorptive Stripping Voltammetry (AdSV) can be employed. cas.cz This technique involves a preconcentration step where the analyte is adsorbed onto the surface of the working electrode before the voltammetric scan. nih.govnih.gov This preconcentration significantly enhances the sensitivity of the measurement, making AdSV suitable for trace analysis of organic nitro compounds. cas.cz The process involves the accumulation of the analyte, often as a complex with a specific agent, on the electrode surface, followed by a voltammetric scan to measure the stripping current. nih.govnih.gov
Cyclic Voltammetry for Electrochemical Process Mechanism
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the context of this compound, while specific CV studies on this exact compound are not extensively documented in publicly available literature, the electrochemical characteristics can be inferred from studies on closely related nitrophenol isomers. researchgate.netpsu.edu
The electrochemical behavior of nitrophenols is dominated by the reduction of the nitro (-NO₂) group. researchgate.netnih.gov In aqueous solutions, this process typically involves a single, irreversible 4-electron reduction to form the corresponding hydroxylamine. nih.gov However, in aprotic media, the reduction often proceeds via a reversible one-electron step to form a stable nitro radical anion. nih.gov
Studies on ortho- and para-nitrophenols using cyclic voltammetry have shown that they are susceptible to electrochemical oxidation, whereas meta-nitrophenol is not. psu.edu The oxidation potentials for o- and p-nitrophenols have been observed at approximately 1.5V. psu.edu This difference in reactivity is attributed to the formation of a quinone-like structure, which is not possible for the meta isomer. psu.edu Given that this compound has a substitution pattern analogous to p-nitrophenol (with the methoxy (B1213986) group at position 2 and the nitro group at position 5 relative to the hydroxyl group), it is anticipated to exhibit similar electrochemical oxidation behavior.
The electrochemical process is also influenced by the pH of the supporting electrolyte. For instance, in the electrochemical detection of p-nitrophenol, the peak current was found to increase from pH 3.0 to 7.0, with pH 7.0 being optimal for analysis. acs.org A similar pH-dependent behavior would be expected for this compound.
The scan rate in cyclic voltammetry provides insights into the nature of the electrochemical process. For related nitrophenol compounds, a linear relationship between the peak current and the square root of the scan rate suggests a diffusion-controlled process. researchgate.net
Table 1: Inferred Electrochemical Parameters for this compound Based on Analogous Compounds
| Parameter | Expected Behavior/Value | Rationale/Reference Compound |
| Oxidation Potential | ~1.5 V | Based on studies of o- and p-nitrophenols showing susceptibility to oxidation. psu.edu |
| Reduction Process | Irreversible 4-electron reduction to hydroxylamine | Common pathway for nitrophenols in aqueous media. nih.gov |
| Effect of pH | pH-dependent, with optimal signal likely around neutral pH | Similar to p-nitrophenol, where optimal pH for detection is 7.0. acs.org |
| Scan Rate Dependence | Diffusion-controlled process | Inferred from studies on other nitrophenols. researchgate.net |
Sample Preparation and Extraction Protocols for Analytical Studies
The accurate detection and quantification of this compound in various matrices, particularly in environmental and agricultural samples, necessitates effective sample preparation and extraction protocols. The choice of method depends on the sample matrix (e.g., water, soil, plant material) and the analytical technique to be employed.
For aqueous samples, traditional methods like liquid-liquid extraction (LLE) have been used for phenolic compounds. nih.gov However, modern techniques such as solid-phase extraction (SPE) and stir bar sorptive extraction (SBSE) are increasingly preferred due to their efficiency and reduced solvent consumption. nih.govnih.gov In SPE, non-polar reversed-phase sorbents with a silica (B1680970) base are commonly used for the extraction of phenolic compounds from water. nih.gov For SBSE, a procedure for determining nitrophenols in water and soil samples has been developed, showing good recovery and low detection limits. nih.gov
For solid samples like soil, microwave-assisted extraction (MAE) has proven to be an efficient technique for isolating phenolic compounds. nih.govnih.gov MAE offers the advantages of shorter extraction times and reduced solvent usage compared to conventional methods like Soxhlet extraction. nih.govresearchgate.net
The selection of the extraction solvent is critical and is influenced by the polarity of the target analyte. For phenolic compounds, polar organic solvents such as methanol, ethanol, acetone, and acetonitrile, or their mixtures with water, are commonly employed. tsijournals.com
Table 2: Overview of Extraction Protocols for Nitrophenols from Different Matrices
| Extraction Technique | Sample Matrix | Key Parameters & Findings | Reference |
| Stir Bar Sorptive Extraction (SBSE) | Water, Soil | Acetylation of analytes prior to extraction; thermal desorption for GC-MS analysis; detection limits in the µg/L range for water and ng/g for soil. nih.gov | nih.gov |
| Solid-Phase Extraction (SPE) | Water | Use of non-polar reversed-phase silica-based sorbents. | nih.gov |
| Microwave-Assisted Extraction (MAE) | Soil | Efficient extraction of phenolic compounds with reduced solvent and time. nih.govnih.gov | nih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Water | A conventional method, though often requires larger volumes of organic solvents. nih.gov | nih.gov |
The recovery and efficiency of these extraction methods are typically validated through recovery studies, with acceptable ranges generally falling between 79-120%. nih.gov The development of a robust sample preparation protocol is a crucial first step in any analytical methodology for this compound to ensure the reliability of the subsequent detection and quantification.
Concluding Remarks and Future Research Perspectives
Current Gaps in Fundamental Understanding
Despite its commercial use, several aspects of Sodium 2-methoxy-5-nitrophenolate's fundamental properties and mechanisms remain to be fully elucidated.
A primary knowledge gap exists in the detailed molecular mechanism of its action as a plant growth regulator. It is generally understood to be a cell activator that enhances nutrient uptake, stimulates cellular activity, and helps regulate plant hormones. bloomtechz.complantgrowthhormones.comherts.ac.ukagriplantgrowth.com However, the specific biochemical pathways it modulates, the precise receptor proteins it interacts with, and the downstream signaling cascades remain largely uncharacterized. A comprehensive understanding of its interaction with plant systems at a molecular level is crucial for optimizing its efficacy and developing next-generation analogues.
Furthermore, while its general physical and chemical properties are known, there is a lack of exhaustive data on its behavior under a wide range of environmental conditions. lookchem.comchembk.com For instance, a European Commission report noted that the minimum purity for the technical grade active substance could not be conclusively established, pointing to a need for more rigorous standardization and an understanding of the toxicological and environmental impact of its manufacturing impurities. europa.eu Although it is suggested to have a low environmental impact and break down relatively quickly, more in-depth studies on its long-term ecological fate, persistence in different soil types, and potential for bioaccumulation are warranted. bloomtechz.com
Table 1: Known Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₇H₆NNaO₄ | lookchem.comchembk.comnih.gov |
| Molecular Weight | 191.12 g/mol | guidechem.comherts.ac.uknih.gov |
| Appearance | Red to dark red crystalline solid/powder | guidechem.comchembk.comchemicalbook.com |
| Melting Point | 105-106 °C | guidechem.comlookchem.comchembk.com |
| Solubility | Soluble in water; slightly soluble in methanol (B129727); sparingly soluble in DMSO | guidechem.comlookchem.comlookchem.comchembk.com |
| Storage | Hygroscopic, should be stored in a refrigerator under an inert atmosphere | lookchem.comlookchem.comchemicalbook.com |
Emerging Research Avenues in Synthesis and Reactivity
Current synthetic routes to this compound are well-established, typically involving the nitration of guaiacol (B22219) followed by salt formation. bloomtechz.com This multi-step process includes acylation, nitration, and hydrolysis. bloomtechz.com An alternative, though less efficient, electrolytic method has also been reported, which suffers from low yields. guidechem.com
Emerging research could focus on developing more sustainable and efficient synthetic methodologies. This might include:
Catalytic Nitration: Investigating novel catalytic systems for the regioselective nitration of guaiacol to minimize the use of harsh reagents like mixed acids and reduce the formation of by-products.
Flow Chemistry: Adapting the synthesis to continuous flow processes, which can offer better control over reaction parameters (like temperature and reaction time), improve safety, and potentially increase yield and purity. bloomtechz.com
Biocatalysis: Exploring enzymatic pathways for the synthesis of the parent phenol (B47542), 2-methoxy-5-nitrophenol (B41512), which could offer a greener alternative to traditional chemical synthesis.
The reactivity of this compound beyond its role in plant biology is an underexplored area. The phenolate (B1203915) and nitro groups are versatile functional handles for further chemical transformations. Future research could investigate its utility as a building block in organic synthesis. For example, the phenolate is a potent nucleophile, and its reactions with various electrophiles could lead to a diverse range of novel ether and ester compounds. The nitro group can be reduced to an amine, opening pathways to synthesize new dyes, pharmaceutical intermediates, or ligands for coordination chemistry. The reactivity of the aromatic ring itself in electrophilic or nucleophilic aromatic substitution reactions, potentially modulated by the existing substituents, also warrants investigation. acs.org
Prospects for Advanced Applications in Chemical Sciences
The current applications of this compound are predominantly in the agricultural sector. guidechem.comlookchem.com However, its chemical structure suggests potential for broader use in various fields of chemical science.
Materials Science: The compound's structure, featuring both electron-donating (methoxy) and electron-withdrawing (nitro) groups, as well as a metal-coordinating phenoxide, makes it an interesting candidate for the synthesis of novel materials. It could serve as a precursor or ligand for the development of metal-organic frameworks (MOFs) or coordination polymers with interesting optical, electronic, or catalytic properties.
Corrosion Inhibition: Phenol and its derivatives are known to be effective corrosion inhibitors for various metals. The specific electronic properties and potential for adsorption onto metal surfaces make this compound a candidate for investigation in this field.
Analytical Chemistry: While HPLC methods for its detection exist, its distinct chromophore could be exploited for the development of new colorimetric or fluorescent sensors for specific analytes. sielc.com Its potential as a derivatizing agent to enhance the detection of other molecules could also be explored.
Synthetic Chemistry: As mentioned, its use as a versatile synthon could be a significant area of research. The generation of the corresponding amine via reduction would provide access to a bifunctional molecule (amine and phenol) that is a valuable precursor for pharmaceuticals, agrochemicals, and polymers.
Q & A
Q. How can researchers verify the purity of Sodium 2-methoxy-5-nitrophenolate in laboratory settings?
- Methodological Answer : Purity verification requires a combination of analytical techniques:
- HPLC with UV detection (λ = 260–280 nm) to quantify the compound against certified reference standards .
- FT-IR spectroscopy to confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, methoxy at ~1250 cm⁻¹) .
- Elemental analysis (C, H, N, Na) to validate stoichiometric ratios, with deviations ≤0.3% indicating high purity .
- Melting point determination (decomposition temperature >300°C) to assess thermal stability .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste management : Segregate nitro-phenolic waste and dispose via certified biohazard waste services to prevent environmental contamination .
Q. How is this compound synthesized, and what are common contaminants?
- Methodological Answer :
- Synthesis : Nitration of 2-methoxyphenol using nitric acid/sulfuric acid, followed by neutralization with sodium hydroxide .
- Contaminants : Residual o-nitrophenolate (CAS 824-39-5) or p-nitrophenolate (CAS 824-78-2) from incomplete purification. These are quantified via ion-exchange chromatography .
Advanced Research Questions
Q. What experimental designs are optimal for studying its role in plant growth regulation?
- Methodological Answer :
- Dose-response assays : Test concentrations from 0.1–100 ppm in hydroponic systems to measure root elongation and chlorophyll synthesis .
- Transcriptomic analysis : Use RNA sequencing to identify upregulated genes (e.g., auxin-responsive proteins) in Arabidopsis thaliana treated with 10 ppm solutions .
- Control groups : Include untreated plants and mixtures with other nitrophenolates (e.g., o/p-nitrophenolate) to isolate biological effects .
Q. How can researchers resolve contradictions in its reported phytotoxicity thresholds?
- Methodological Answer :
- Meta-analysis : Compare studies using standardized parameters (e.g., pH, light exposure, plant species) .
- Cross-validation : Replicate experiments under controlled conditions (e.g., 25°C, 16h light/8h dark cycles) to eliminate environmental variability .
- Statistical tools : Apply ANOVA with post-hoc Tukey tests to assess significance across datasets .
Q. What advanced techniques characterize its environmental persistence and degradation pathways?
- Methodological Answer :
- LC-MS/MS : Track degradation products (e.g., 2-methoxy-5-nitrophenol) in soil leachates over 30 days .
- Isotopic labeling : Use deuterated analogs (e.g., 4-Nitrophenol-2,3,5,6-d4) to study photodegradation kinetics under UV light .
- Microbial assays : Incubate with Pseudomonas spp. to assess biodegradation rates under aerobic conditions .
Key Considerations for Experimental Design
- Mixture complexity : Commercial formulations (e.g., Atonik) contain 0.1–0.3% this compound mixed with o/p-nitrophenolates. Use preparative HPLC to isolate the target compound .
- Biological assays : Pre-treat plant tissues with ascorbic acid to mitigate oxidative stress artifacts .
- Regulatory compliance : Include EPA endocrine disruptor screening (EDSP Tier 1 assays) for ecotoxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
